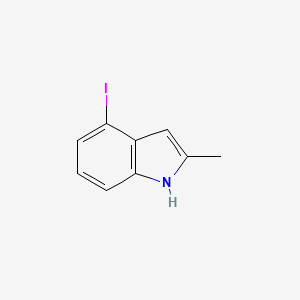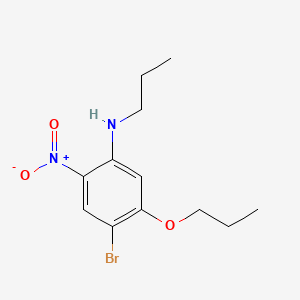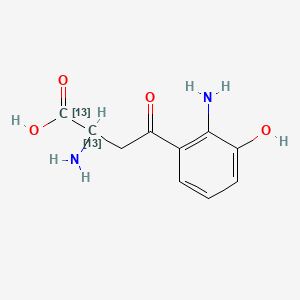![molecular formula C6H12O2 B580808 [(3R)-3-Methyloxolan-3-yl]methanol CAS No. 1268492-90-5](/img/structure/B580808.png)
[(3R)-3-Methyloxolan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(3R)-3-Methyloxolan-3-yl]methanol” is a chemical compound with the CAS Number: 1268492-90-5 . It has a molecular weight of 116.16 and its IUPAC name is [(3R)-3-methyltetrahydro-3-furanyl]methanol .
Molecular Structure Analysis
The InChI code for “[(3R)-3-Methyloxolan-3-yl]methanol” is 1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m1/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “[(3R)-3-Methyloxolan-3-yl]methanol” include a molecular weight of 116.16 . The compound is typically 95% pure .Applications De Recherche Scientifique
Energy Transport Systems
A study highlights the role of methanol in thermal energy transport systems, focusing on its synthesis and decomposition reactions. These processes are explored for their potential in recovering wasted or unused heat from industrial sources, aiming to meet the thermal energy demands of residential and commercial areas. The research emphasizes the development of catalysts and liquid phase reactors to enhance the efficiency of energy transport systems through chemical reactions involving methanol (Liu et al., 2002).
Methanol Reforming
Methanol reforming processes, including decomposition, partial oxidation, and steam reforming, are crucial for hydrogen production. A review discusses Cu-based catalysts' roles in these reactions, their kinetic, compositional, and morphological characteristics, and the impact of methanol reforming on proton-exchange membrane fuel cell technology (Yong et al., 2013).
Hydrogen Production
The thermochemical conversion of methanol to hydrogen is explored, with attention to catalyst development and reactor technology. This comprehensive review discusses methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, highlighting advances in catalysts and reactor designs for efficient hydrogen production (García et al., 2021).
Sustainable Solvent Applications
Research on 2-methyloxolane (2-MeOx) as a bio-based solvent for extracting natural products and food ingredients showcases its environmental and economic benefits. The study compares 2-MeOx with hexane, emphasizing its solvent power, extraction efficiency, and reduced environmental impact (Rapinel et al., 2020).
Photocatalytic CO2 Reduction
The photocatalytic conversion of CO2 into value-added hydrocarbon fuels, such as methanol, using solar energy is discussed. This paper reviews experimental parameters affecting CO2 reduction performance, focusing on methanol production. It emphasizes optimizing conditions to enhance the photocatalytic conversion rate of CO2 into methanol, promoting a green fuel economy (Lais et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
[(3R)-3-methyloxolan-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZUNHDBBJQH-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCOC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-3-Methyloxolan-3-yl]methanol | |
CAS RN |
1268492-90-5 |
Source


|
| Record name | [(3R)-3-methyloxolan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

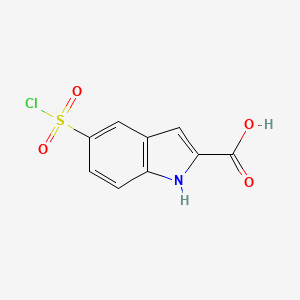
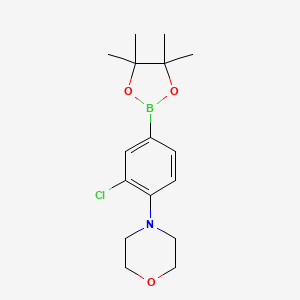
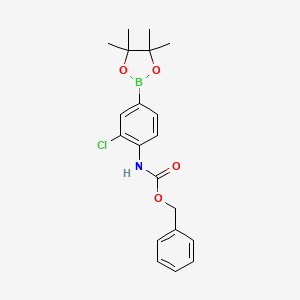
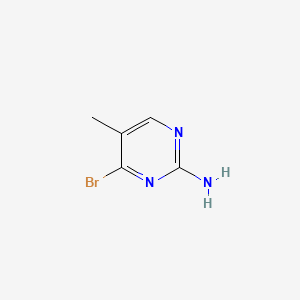

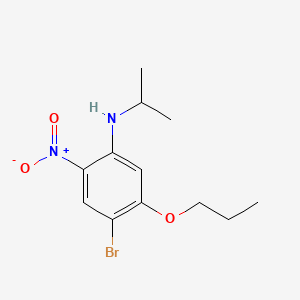
![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)


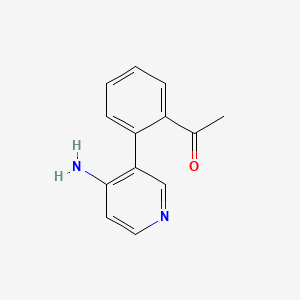
![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)
